![molecular formula C18H22O2 B14322463 [1,1'-Biphenyl]-2,2'-diol, 3,3',5,5',6,6'-hexamethyl- CAS No. 110932-47-3](/img/structure/B14322463.png)
[1,1'-Biphenyl]-2,2'-diol, 3,3',5,5',6,6'-hexamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-2,2’-diol, 3,3’,5,5’,6,6’-hexamethyl-: is an organic compound with the molecular formula C18H22O2. This compound is part of the biphenyl family, characterized by two benzene rings connected by a single bond. The presence of multiple methyl groups and hydroxyl groups makes it a unique and interesting compound for various scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,2’-diol, 3,3’,5,5’,6,6’-hexamethyl- typically involves the methylation of biphenyl derivatives followed by hydroxylation. One common method includes the use of Friedel-Crafts alkylation to introduce methyl groups onto the biphenyl structure. This is followed by a hydroxylation reaction using reagents such as hydrogen peroxide or other oxidizing agents to introduce the hydroxyl groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as aluminum chloride or other Lewis acids are often employed to facilitate the methylation process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl groups in [1,1’-Biphenyl]-2,2’-diol, 3,3’,5,5’,6,6’-hexamethyl- can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl groups, leading to the formation of fully methylated biphenyl.
Substitution: The methyl groups can be substituted with other functional groups through various substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Fully methylated biphenyl.
Substitution: Halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1,1’-Biphenyl]-2,2’-diol, 3,3’,5,5’,6,6’-hexamethyl- is used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound can be used as a model compound to study the effects of methylation and hydroxylation on biphenyl structures. It can also be used in the development of new drugs and pharmaceuticals .
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. The hydroxyl groups can be modified to enhance biological activity, making it a potential candidate for drug development .
Industry: In the industrial sector, [1,1’-Biphenyl]-2,2’-diol, 3,3’,5,5’,6,6’-hexamethyl- can be used in the production of polymers, resins, and other materials. Its unique properties make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-2,2’-diol, 3,3’,5,5’,6,6’-hexamethyl- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The methyl groups can affect the compound’s hydrophobicity and overall molecular conformation .
Molecular Targets and Pathways:
Hydrogen Bonding: The hydroxyl groups can form hydrogen bonds with proteins, enzymes, and other biomolecules, affecting their function.
Hydrophobic Interactions: The methyl groups can interact with hydrophobic regions of biomolecules, influencing their activity and stability.
Vergleich Mit ähnlichen Verbindungen
- 2,2’-Dimethyl-[1,1’-Biphenyl]-4,4’-diol
- 4,4′-Dihydroxybiphenyl
- 3,3’-Biphenol
- 4,4′-Sulfonyldiphenol
- 2,2-Bis-(3,5-Dimethyl-4-Hydroxyphenyl)-Propane
- 4,4′-(Hexafluoroisopropylidene)diphenol
- Bis(4-chlorophenyl) sulfone
Uniqueness: What sets [1,1’-Biphenyl]-2,2’-diol, 3,3’,5,5’,6,6’-hexamethyl- apart from similar compounds is the presence of multiple methyl groups and hydroxyl groups. This unique combination of functional groups provides distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
110932-47-3 |
|---|---|
Molekularformel |
C18H22O2 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
2-(2-hydroxy-3,5,6-trimethylphenyl)-3,4,6-trimethylphenol |
InChI |
InChI=1S/C18H22O2/c1-9-7-11(3)17(19)15(13(9)5)16-14(6)10(2)8-12(4)18(16)20/h7-8,19-20H,1-6H3 |
InChI-Schlüssel |
FRQSVNHXKTZEJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)C2=C(C(=CC(=C2O)C)C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



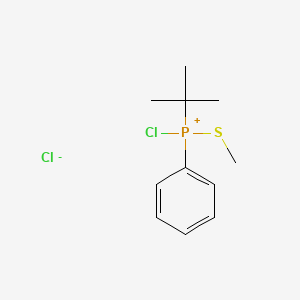
![2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B14322403.png)
![4-{[5-(Diethylamino)pentyl]oxy}-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14322406.png)
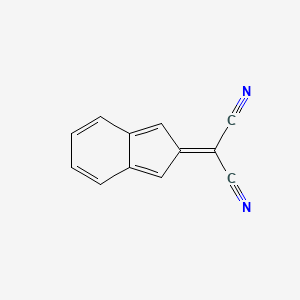
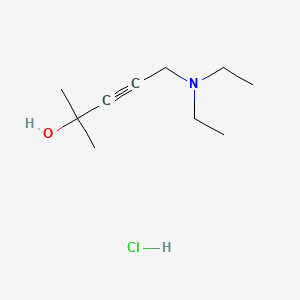
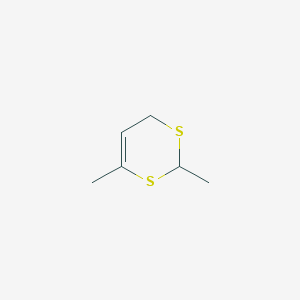
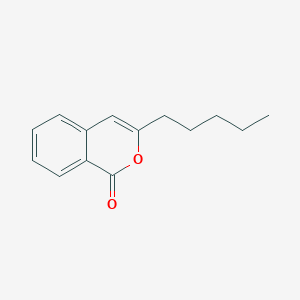


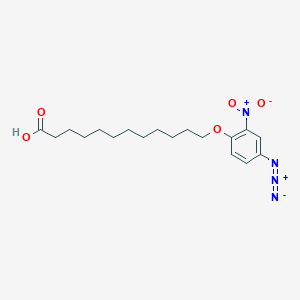
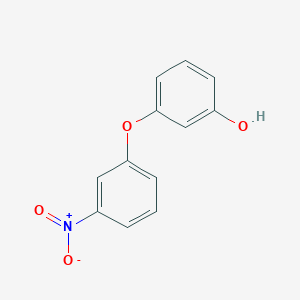
![4-[(3-Hydroxypropyl)sulfanyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B14322458.png)
![4-tert-Butyl-6-[2-(4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14322461.png)
